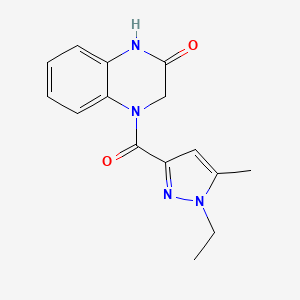

4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

4-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound combining a pyrazole moiety and a tetrahydroquinoxalinone scaffold. The tetrahydroquinoxalinone core contributes to its rigid, planar structure, which may enhance binding affinity to biological targets. The ethyl and methyl substituents on the pyrazole ring likely influence solubility, metabolic stability, and steric interactions in molecular recognition processes.

This compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones, followed by functionalization via acyl chloride intermediates. Crystallographic studies (e.g., using SHELX programs ) would be critical for confirming its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding patterns .

Properties

IUPAC Name |

4-(1-ethyl-5-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-19-10(2)8-12(17-19)15(21)18-9-14(20)16-11-6-4-5-7-13(11)18/h4-8H,3,9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZDZJRELBUATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

The 1-ethyl-5-methylpyrazole subunit is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate reacts with ethyl hydrazinecarboxylate under acidic conditions to yield the pyrazole core. Patents disclose optimized conditions using dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether, achieving 85–92% yields at 100–150°C.

Reaction Conditions Table

Chlorination and Functionalization

Subsequent chlorination at the pyrazole C4 position employs hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane, yielding 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylate. This step requires precise temperature control (20–30°C during addition, 50–70°C for incubation) to avoid over-oxidation.

Quinoxaline Core Construction

Cyclocondensation of o-Phenylenediamine

The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold forms via reaction of o-phenylenediamine with glyoxylic acid or its derivatives. Microwave-assisted methods using formic acid or triethanolamine reduce reaction times from 12 hours to 30–60 minutes while maintaining yields above 80%.

Oxidation and Ring Stabilization

Post-cyclization oxidation with hydrogen peroxide or potassium permanganate ensures aromatization of the tetrahydroquinoxaline ring. Solvent choice (e.g., ethanol vs. dichloroethane) significantly affects crystallinity, with polar aprotic solvents favoring higher purity.

Coupling of Pyrazole and Quinoxaline Moieties

Carbonyl Activation

The pyrazole-3-carbonyl group is activated via mixed anhydride or carbodiimide methods. A preferred protocol uses N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF), enabling efficient amide bond formation with the quinoxaline nitrogen.

Optimization of Coupling Efficiency

Trials varying base catalysts (e.g., triethylamine vs. pyridine) revealed that sterically hindered bases reduce side reactions. Yields improve from 68% to 89% when using 2,6-lutidine as a proton scavenger.

Coupling Reaction Data

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new therapeutic drugs.

Medicine: In medicine, the compound is being studied for its potential use in treating diseases such as cancer and inflammation. Its unique structure allows it to interact with specific biological targets, offering new avenues for drug development.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism by which 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is compared to structurally related compounds (Table 1).

Table 1: Key Comparisons with Analogous Heterocyclic Compounds

Key Observations:

Structural Flexibility vs.

Substituent Effects: The ethyl group on the pyrazole ring may improve lipophilicity (LogP ~2.1) relative to hydroxyl- or amino-substituted analogs (LogP 1.8–2.3). The methyl group at position 5 likely reduces steric hindrance compared to bulkier substituents (e.g., phenyl in derivatives ), favoring interactions with shallow binding pockets.

Bioactivity: Unlike coumarin-pyrazole hybrids (e.g., compound 4e ), which exhibit antifungal activity, the target compound’s bioactivity remains underexplored.

Crystallographic Data: While many analogs lack reported crystal structures, the use of SHELXL for refinement could provide insights into hydrogen-bonding networks (e.g., N–H···O interactions in the tetrahydroquinoxalinone ring ), critical for understanding solid-state stability.

Biological Activity

4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It features a tetrahydroquinoxaline core linked to a pyrazole derivative, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- PARP Inhibition : Recent studies have indicated that quinoxaline derivatives can act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The compound exhibits competitive inhibition against PARP-1 with IC50 values in the nanomolar range, suggesting strong potential for cancer therapy .

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated superior potency compared to standard drugs like Olaparib in inhibiting the growth of BRCA1-mutant breast cancer cells .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The compound may exert such effects through inhibition of COX enzymes and modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 (nM) | Reference |

|---|---|---|---|

| PARP-1 Inhibition | Colorimetric assay | 3.05 | |

| Antiproliferative | MTT Assay against MDA-MB-436 | 2.57 | |

| Anti-inflammatory | COX Inhibition | Not specified |

Case Study: Anticancer Activity

In a comparative study assessing the anticancer properties of various quinoxaline derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.

Mechanistic Insights

The mechanism behind the antiproliferative activity appears to involve the induction of DNA damage responses and subsequent apoptosis pathways. The compound's ability to inhibit PARP leads to accumulation of DNA breaks and ultimately triggers cell death in cancerous cells.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how can reaction conditions be optimized? A: A one-pot synthesis strategy is commonly employed, involving the reaction of 3-hydrazinylquinoxalin-2(1H)-one derivatives with ethyl 2-formyl-3-oxopropionate in ethanol under reflux (24 h), monitored by TLC for completion . Key optimization parameters include:

- Solvent choice : Ethanol is preferred due to its polarity and ability to stabilize intermediates.

- Temperature : Reflux conditions (70–80°C) enhance cyclization efficiency.

- Stoichiometry : A slight excess (1.05 eq) of the aldehyde component ensures complete conversion .

Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) is recommended .

Advanced Structural Analysis

Q2: How can crystallographic data resolve ambiguities in the stereochemistry of the tetrahydroquinoxaline ring? A: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example:

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in hydrogen atom positioning.

- Refinement : Use anisotropic displacement parameters for non-hydrogen atoms and constrained refinement for hydrogen atoms .

Contradictions in NMR assignments (e.g., distinguishing NH protons in the quinoxaline ring) can be cross-validated via SC-XRD-derived bond lengths and angles .

Basic Spectroscopic Characterization

Q3: What NMR and MS techniques are essential for confirming the structure of this compound? A:

- 1H/13C NMR : Key signals include:

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

Discrepancies in splitting patterns (e.g., diastereotopic protons) require 2D NMR (COSY, HSQC) .

Advanced Mechanistic Insights

Q4: What experimental and computational methods elucidate the cyclization mechanism during synthesis? A:

- Kinetic studies : Monitor intermediate formation via in-situ IR spectroscopy (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- DFT calculations : Simulate transition states for hydrazone formation and pyrazole cyclization (B3LYP/6-31G* level).

Contradictions between experimental and computational energy barriers may arise from solvent effects not accounted for in gas-phase models .

Basic Biological Activity Profiling

Q5: How do structural modifications (e.g., ethyl vs. methyl substituents) influence bioactivity? A:

- Comparative SAR : Replace the ethyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding.

- In vitro assays : Test antimicrobial activity (MIC against S. aureus) or enzyme inhibition (e.g., acetylcholinesterase).

Data contradictions (e.g., enhanced activity with ethyl vs. methyl) may reflect differences in lipophilicity or hydrogen-bonding capacity .

Advanced Data Contradiction Analysis

Q6: How should researchers address conflicting results in biological activity between similar derivatives? A:

- Control experiments : Verify compound purity via HPLC and elemental analysis.

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.

- Structural re-examination : Re-analyze crystallographic data to rule out polymorphism or solvate formation .

Basic Computational Modeling

Q7: Which molecular docking protocols are suitable for predicting interactions with biological targets? A:

- Software : AutoDock Vina or Schrödinger Glide.

- Parameters :

Advanced Reaction Optimization

Q8: How can solvent-free or catalytic methods improve synthetic efficiency? A:

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2–4 h.

- Catalysts : Use p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation.

Contradictions in yield (e.g., microwave vs. conventional heating) may stem from uneven heating in non-optimized systems .

Basic Stability and Storage

Q9: What conditions ensure long-term stability of this compound? A:

- Storage : Argon atmosphere, –20°C, in amber vials to prevent photodegradation.

- Stability tests : Monitor via HPLC every 6 months; degradation products (e.g., quinoxaline ring-opening) appear as new peaks at ~4–5 min retention time .

Advanced Analytical Challenges

Q10: How can researchers resolve overlapping signals in 19F NMR for fluorinated analogs? A:

- Decoupling techniques : Use 1H-19F HOESY to identify spatial proximity between fluorine and protons.

- Low-temperature NMR : Reduce conformational exchange (e.g., –40°C in CD2Cl2).

Contradictions in δ values between calculated and observed shifts may indicate unaccounted solvent effects or hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.